

3-Aminomethyl-3-hydroxymethyloxetane CAS number

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Compound of Interest

Compound Name: 3-Aminomethyl-3-hydroxymethyloxetane

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An In-Depth Technical Guide to **3-Aminomethyl-3-hydroxymethyloxetane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminomethyl-3-hydroxymethyloxetane, registered under CAS number 45513-32-4, is a unique bifunctional molecule that has garnered significant interest in both medicinal chemistry and polymer science.^{[1][2]} Its structure features a strained four-membered oxetane ring, which imparts distinct physicochemical properties. The presence of both a primary amine and a primary hydroxyl group offers versatile handles for chemical modification, making it a valuable building block for complex molecular architectures.

The oxetane ring itself is an increasingly popular motif in drug discovery.^{[3][4]} It is recognized for its ability to act as a polar, three-dimensional scaffold that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.^{[4][5][6]} The incorporation of an oxetane can favorably modulate key drug-like properties, including aqueous solubility, lipophilicity (LogD), metabolic stability, and pKa.^[3]

In materials science, the strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, providing a pathway to functional polyethers.^{[7][8][9]} The dual functionality of **3-Aminomethyl-3-hydroxymethyloxetane** allows for the synthesis of polymers

with pendant amine and hydroxyl groups, which can be further modified for applications in coatings, adhesives, and biomaterials.[7]

Chemical Structure and Properties

The molecule, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, possesses a unique 3,3-disubstituted oxetane core.[2] This substitution pattern enhances the stability of the otherwise strained ring system.[3]

Property	Value	Source
CAS Number	45513-32-4	[2]
Molecular Formula	C ₅ H ₁₁ NO ₂	[2]
Molecular Weight	117.15 g/mol	[2]
IUPAC Name	[3-(aminomethyl)oxetan-3-yl]methanol	[2]
Topological Polar Surface Area	55.5 Å ²	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]
Rotatable Bond Count	2	[2]
XLogP3-AA	-1.7	[2]

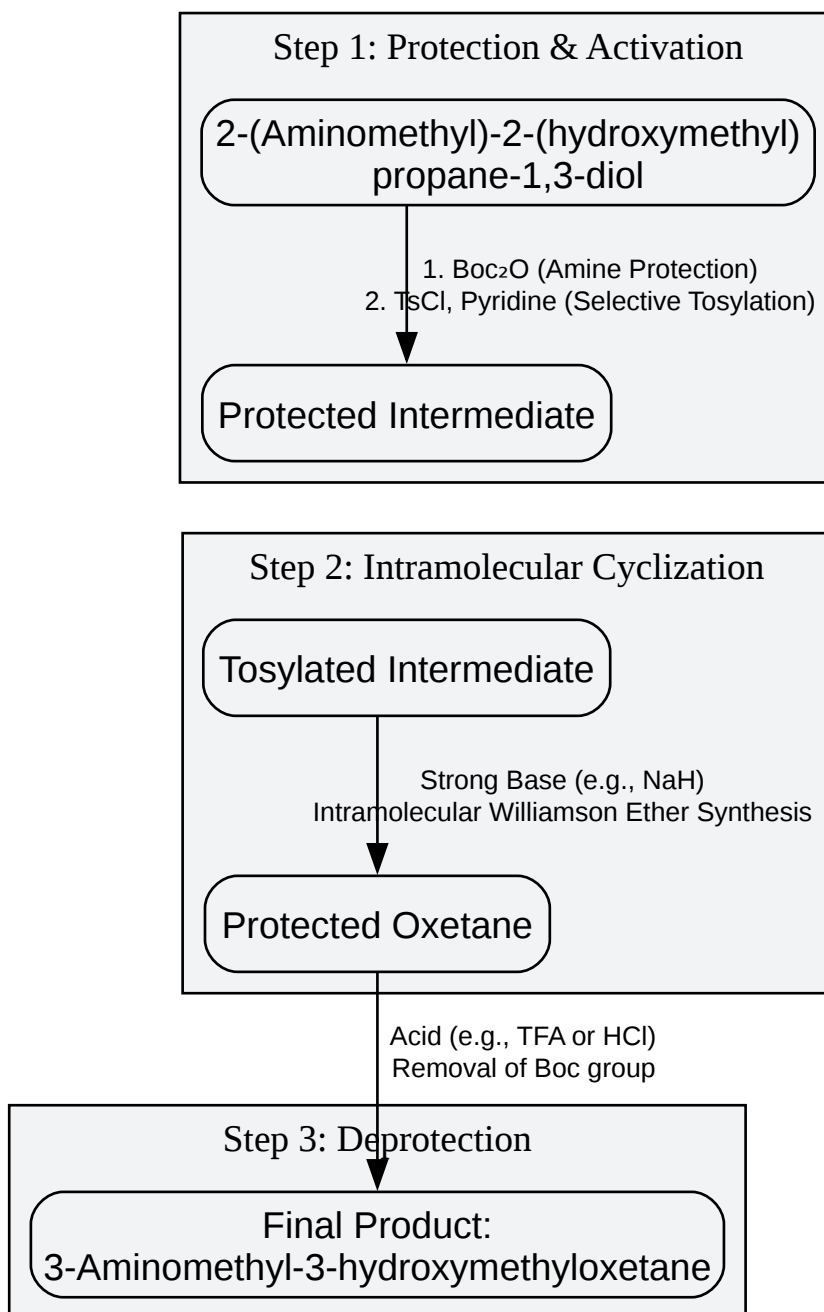
Synthesis and Reaction Mechanisms

The synthesis of 3,3-disubstituted oxetanes typically involves the intramolecular cyclization of a suitable 1,3-diol derivative. A common and effective strategy is the intramolecular Williamson ether synthesis, where a 3-halo-propane-1-ol is treated with a base to induce ring closure.

For **3-Aminomethyl-3-hydroxymethyloxetane**, a plausible synthetic pathway starts from 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol. This triol would first undergo selective protection and activation of one hydroxyl group, followed by intramolecular cyclization.

Proposed Synthetic Workflow

A general, illustrative synthesis can be conceptualized in the following multi-step protocol. This approach is based on established methods for creating substituted oxetanes.[10][11][12]



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Caption: Proposed synthetic workflow for **3-Aminomethyl-3-hydroxymethyloxetane**.

Experimental Protocol (Illustrative)

- **Amine Protection:** 2-(aminomethyl)-2-(hydroxymethyl)propane-1,3-diol is dissolved in a suitable solvent (e.g., dioxane/water). Di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., NaHCO₃) are added, and the mixture is stirred at room temperature to protect the primary amine.
- **Selective Tosylation:** The resulting Boc-protected triol is dissolved in pyridine. p-Toluenesulfonyl chloride (TsCl) is added portion-wise at 0°C. The reaction is carefully monitored to favor mono-tosylation of one of the primary hydroxyl groups.
- **Cyclization:** The purified tosylated intermediate is dissolved in an anhydrous polar aprotic solvent like THF. A strong base, such as sodium hydride (NaH), is added cautiously at 0°C. The reaction is then warmed to room temperature or heated to reflux to drive the intramolecular S_N2 reaction, forming the oxetane ring.
- **Deprotection:** The Boc-protected oxetane is dissolved in a solvent like dichloromethane (DCM). A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added to remove the Boc protecting group, yielding the final product.
- **Purification:** The final compound is purified using techniques such as crystallization or column chromatography to achieve high purity.

Causality: The choice of a Boc protecting group for the amine is critical as it is stable under the basic conditions required for cyclization but can be removed under acidic conditions without affecting the oxetane ring. Selective activation of one hydroxyl group as a tosylate is necessary to create a good leaving group for the intramolecular nucleophilic attack by another hydroxyl group.

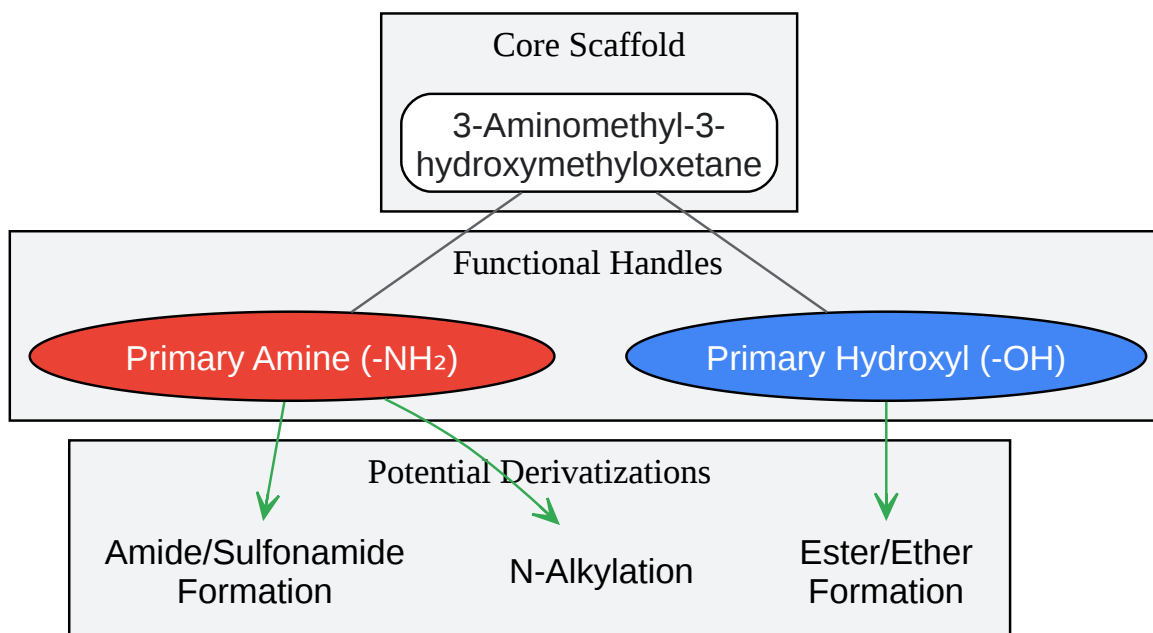
Applications in Drug Discovery and Polymer Chemistry

A Versatile Scaffold in Medicinal Chemistry

The oxetane moiety is a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates.^{[3][4]} The 3-amino-3-hydroxymethyl substitution pattern offers two distinct

points for diversification, allowing for the exploration of chemical space around a rigid, polar core.

- **Improving Physicochemical Properties:** Replacing a gem-dimethyl group with the 3,3-disubstituted oxetane ring can decrease lipophilicity and increase aqueous solubility, which are often desirable attributes for oral bioavailability.[3][13]
- **Modulating Basicity:** The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of the adjacent aminomethyl group.[3] This can be strategically used to reduce unwanted interactions with off-target biological macromolecules or to fine-tune binding to the intended target.
- **Bioisosterism:** The oxetane can act as a bioisostere of a carbonyl group, offering similar hydrogen bond accepting capabilities but with improved metabolic stability and a three-dimensional exit vector.[4][6]



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Caption: Diversification points of the **3-Aminomethyl-3-hydroxymethyloxetane** scaffold.

Bifunctional Monomer for Advanced Polymers

The strained four-membered ring of **3-Aminomethyl-3-hydroxymethyloxetane** is readily opened under cationic conditions, making it an excellent monomer for ring-opening polymerization (ROP).^{[7][8][14]} This process yields hyperbranched polyethers with pendant functional groups.^{[8][15]}

- **Cationic Ring-Opening Polymerization (CROP):** Initiated by a catalyst like boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$), the polymerization proceeds via an active chain end or an activated monomer mechanism.^{[14][16]} The hydroxyl groups on the monomer can also participate in the reaction, leading to a hyperbranched structure.^{[8][15]}
- **Functional Polymers:** The resulting polymer possesses a polyether backbone with regularly spaced primary amine and hydroxyl groups. These functional groups can be used for cross-linking, grafting other polymer chains, or conjugating active molecules, making them suitable for advanced applications like drug delivery systems or functional coatings.^{[15][17]}

Safety and Handling

3-Aminomethyl-3-hydroxymethyloxetane is a hazardous chemical and must be handled with appropriate precautions.^[1]

- **GHS Hazard Statements:**
 - H302: Harmful if swallowed.^{[1][2]}
 - H312: Harmful in contact with skin.^{[1][2]}
 - H314: Causes severe skin burns and eye damage.^{[1][2]}
 - H332: Harmful if inhaled.^{[1][2]}
- **Personal Protective Equipment (PPE):**
 - **Eye/Face Protection:** Wear tightly fitting safety goggles and a face shield.^[1]
 - **Skin Protection:** Wear impervious, chemical-resistant gloves and protective clothing.^{[1][18]}

- Respiratory Protection: Use a full-face respirator with an appropriate cartridge if exposure limits are exceeded or if irritation occurs.[1]
- Handling and Storage:
 - Use only in a well-ventilated area or a chemical fume hood.[1][18]
 - Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
 - Wash hands and any exposed skin thoroughly after handling.[1][18]
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep locked up.[1]

Conclusion

3-Aminomethyl-3-hydroxymethyloxetane is a highly valuable and versatile chemical building block. Its unique combination of a stable, polar oxetane ring and dual primary amine/hydroxyl functionality provides a powerful platform for innovation. For medicinal chemists, it offers a pathway to novel chemical entities with improved physicochemical properties. For polymer scientists, it serves as a functional monomer for creating advanced, hyperbranched polyethers. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

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